molecular formula C6H8ClN3O2 B12953200 Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate

Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B12953200
M. Wt: 189.60 g/mol
InChI Key: WJWKWYPHNSZXPU-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and a methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-methyl-1H-1,2,3-triazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

    Substitution: Formation of new triazole derivatives with different substituents.

    Hydrolysis: Production of 5-chloro-2-methyl-1H-1,2,3-triazole-4-carboxylic acid.

    Oxidation/Reduction: Various oxidized or reduced forms of the triazole ring.

Scientific Research Applications

Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing its activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate
  • Methyl 5-chloro-2-methyl-1H-1,2,3-triazole-4-carboxylate
  • 5-Chloro-2-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the ethyl ester group and the chlorine atom provides distinct chemical properties compared to its analogs, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

ethyl 5-chloro-2-methyltriazole-4-carboxylate

InChI

InChI=1S/C6H8ClN3O2/c1-3-12-6(11)4-5(7)9-10(2)8-4/h3H2,1-2H3

InChI Key

WJWKWYPHNSZXPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1Cl)C

Origin of Product

United States

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